

The Role of 11-Hydroxydodecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

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Compound of Interest

Compound Name: 11-Hydroxydodecanoyl-CoA

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Abstract

This technical guide provides a comprehensive overview of the metabolic role of **11-hydroxydodecanoyl-CoA**, a key intermediate in the (ω -1)-hydroxylation pathway of fatty acid metabolism. This pathway serves as an alternative to the primary β -oxidation route, particularly for medium-chain fatty acids, and its significance is pronounced in specific physiological and pathological states. This document details the synthesis, degradation, and enzymatic regulation of **11-hydroxydodecanoyl-CoA**, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, with β -oxidation being the principal catabolic pathway. However, alternative routes, such as ω - and (ω -1)-oxidation, play crucial roles in processing a diverse range of fatty acids and mitigating the effects of impaired β -oxidation. The (ω -1)-oxidation pathway, which involves the hydroxylation of the penultimate carbon atom of a fatty acid, generates (ω -1)-hydroxy fatty acids. **11-hydroxydodecanoyl-CoA** is the activated form of 11-hydroxydodecanoic acid, a product of the (ω -1)-hydroxylation of dodecanoic acid (lauric acid). This guide elucidates the metabolic journey of **11-hydroxydodecanoyl-CoA**, from its formation to its eventual breakdown, providing a technical resource for the scientific community.

Synthesis of 11-Hydroxydodecanoyl-CoA

The synthesis of **11-hydroxydodecanoyl-CoA** is a two-step process initiated by the (ω -1)-hydroxylation of dodecanoic acid, followed by its activation to a coenzyme A (CoA) thioester.

(ω -1)-Hydroxylation of Dodecanoic Acid

The initial and rate-limiting step is the hydroxylation of dodecanoic acid at the C11 position, primarily catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum.[1][2] Specifically, CYP2E1 has been identified as a key enzyme in the (ω -1)-hydroxylation of medium-chain fatty acids.[3]

The reaction is as follows: Dodecanoic acid + NADPH + H⁺ + O₂ → 11-Hydroxydodecanoic acid + NADP⁺ + H₂O

Activation to 11-Hydroxydodecanoyl-CoA

The newly synthesized 11-hydroxydodecanoic acid is then activated by the addition of coenzyme A, a reaction catalyzed by an acyl-CoA synthetase. This activation "primes" the molecule for subsequent metabolic reactions.

The reaction is as follows: 11-Hydroxydodecanoic acid + CoA + ATP → **11-Hydroxydodecanoyl-CoA** + AMP + PPi

Degradation of 11-Hydroxydodecanoyl-CoA

The catabolism of **11-hydroxydodecanoyl-CoA** proceeds through a modified oxidative pathway that ultimately leads to the formation of dicarboxylic acids, which are then further metabolized via peroxisomal β -oxidation.[4][5]

Oxidation to 11-Oxododecanoyl-CoA

The first step in the degradation is the oxidation of the 11-hydroxy group to a keto group, forming 11-oxododecanoyl-CoA. This reaction is catalyzed by a hydroxy fatty acid dehydrogenase.[6]

The reaction is as follows: **11-Hydroxydodecanoyl-CoA** + NAD⁺ → 11-Oxododecanoyl-CoA + NADH + H⁺

Conversion to Dodecanedioyl-CoA

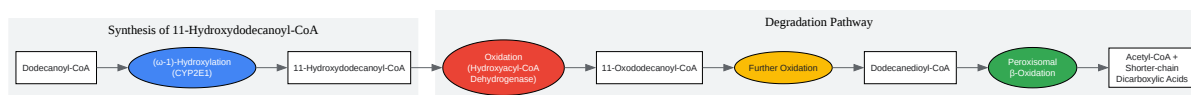
The subsequent steps involve the conversion of the 11-oxo intermediate into a dicarboxylic acid. While the precise enzymatic machinery for this conversion from an (ω -1)-oxoacyl-CoA is not as well-defined as ω -oxidation, the process ultimately yields a dicarboxylic acid CoA ester, dodecanedioyl-CoA. This likely involves an aldehyde dehydrogenase following an initial oxidation step.^[1]

Peroxisomal β -Oxidation

Dodecanedioyl-CoA then enters the peroxisomes, where it undergoes β -oxidation from both ends of the molecule.^[7] This process shortens the carbon chain, producing acetyl-CoA and shorter-chain dicarboxylic acids, which can then be further metabolized.^[7]

Signaling Pathways and Logical Relationships

The synthesis and degradation of **11-hydroxydodecanoyl-CoA** are part of the broader (ω -1)-oxidation pathway. The following diagram illustrates the key steps and their relationships.



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Metabolic pathway of **11-hydroxydodecanoyl-CoA**.

Quantitative Data

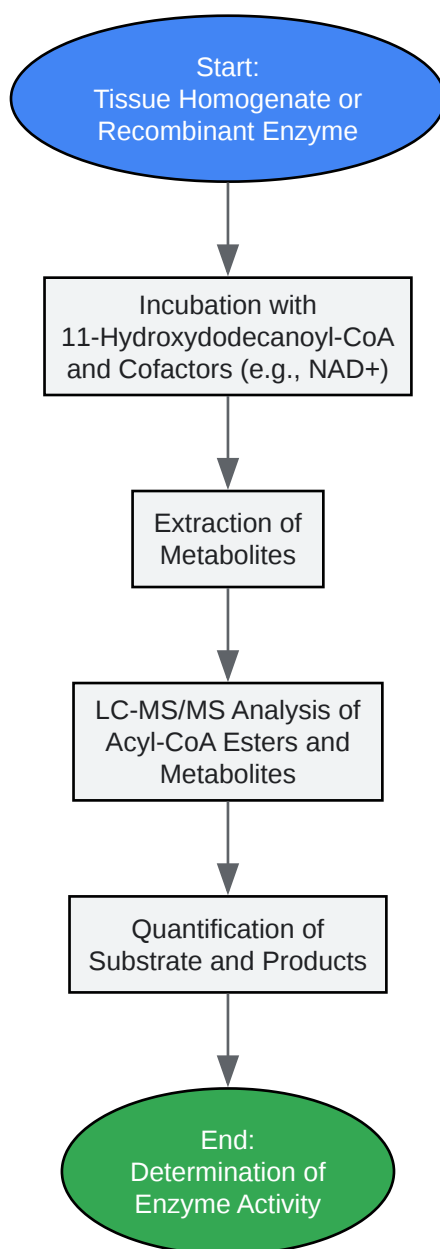
Quantitative kinetic data for the enzymes specifically involved in the metabolism of **11-hydroxydodecanoyl-CoA** are limited. However, data for the initial hydroxylation of the parent fatty acid, lauric acid (dodecanoic acid), by related cytochrome P450 enzymes provide valuable insights.

Enzyme	Substrate	Product(s)	K _m (μM)	V _{max} or Turnover Rate	Reference
Human CYP4A11	Lauric Acid	11-Hydroxylaurate	-	5.4 nmol/min/nmol P450	[8]
12-Hydroxylaurate	48.9	3.72 nmol/min/nmol P450	[8]		
Human CYP2E1	Lauric Acid	11-Hydroxylaurate	84	3.8 min ⁻¹ (K _{cat})	[2]

Experimental Protocols

Experimental Workflow for Studying 11-Hydroxydodecanoyl-CoA Metabolism

The following diagram outlines a typical experimental workflow for investigating the metabolism of **11-hydroxydodecanoyl-CoA**.



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